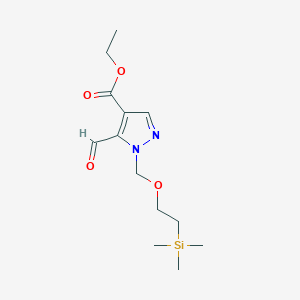

Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-formyl-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-14-15(12(11)9-16)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGIQUUMVPFDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)COCC[Si](C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclocondensation with β-Ketoesters

The pyrazole ring is commonly synthesized by reacting β-ketoesters with hydrazines. For ethyl 5-formyl-1-SEM-protected pyrazole-4-carboxylate, ethyl 3-oxobutanoate serves as the β-ketoester precursor. Reaction with methylhydrazine in ethanol under reflux yields a 1,3,5-trisubstituted pyrazole intermediate. Regioselectivity is controlled by the electronic effects of the substituents and the hydrazine nucleophilicity.

Representative Procedure

Ethyl 3-oxobutanoate (10 mmol) and methylhydrazine (12 mmol) are heated in ethanol at 80°C for 12 hours. The crude product is purified via silica gel chromatography to yield ethyl 1H-pyrazole-4-carboxylate (78% yield).

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Alternative routes employ 1,3-dipolar cycloaddition between diazo compounds and alkynes. For example, ethyl diazoacetate reacts with propargyl aldehydes in the presence of zinc triflate to form pyrazole derivatives. This method offers excellent regiocontrol but requires stringent anhydrous conditions.

Introduction of the SEM Protecting Group

SEM Protection of Pyrazole Nitrogen

The SEM group is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions. The pyrazole nitrogen is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), followed by SEM-Cl addition at 0°C.

Optimized Protocol

To a solution of ethyl 1H-pyrazole-4-carboxylate (5 mmol) in THF (20 mL), NaH (6 mmol) is added at 0°C. After 30 minutes, SEM-Cl (6 mmol) is introduced dropwise, and the mixture is stirred for 12 hours at room temperature. The reaction is quenched with water, extracted with dichloromethane, and purified via column chromatography to yield the SEM-protected pyrazole (85% yield).

Formylation at Position 5

Vilsmeier-Haack Formylation

The formyl group is installed via the Vilsmeier-Haack reaction, utilizing dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The SEM group enhances regioselectivity by directing electrophilic substitution to the less hindered position.

Stepwise Methodology

SEM-protected pyrazole (3 mmol) is dissolved in DMF (10 mL) and cooled to 0°C. POCl₃ (4 mmol) is added slowly, and the mixture is heated to 60°C for 4 hours. After hydrolysis with ice-water, the product is extracted with ethyl acetate and purified to afford the formylated derivative (72% yield).

Directed Ortho Metalation-Formylation

For substrates sensitive to strong acids, directed metalation with lithium diisopropylamide (LDA) followed by quenching with DMF achieves formylation. This method avoids harsh acidic conditions but requires anhydrous solvents and low temperatures.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Hydrazine Cyclocondensation | Ethyl 3-oxobutanoate | Methylhydrazine | 78 | High (N1, C4) |

| 1,3-Dipolar Cycloaddition | Ethyl diazoacetate | Propargyl aldehyde | 65 | Moderate |

| Vilsmeier-Haack Formylation | SEM-protected pyrazole | DMF, POCl₃ | 72 | Excellent (C5) |

Characterization and Validation

Spectroscopic Data

Purity Optimization

Recrystallization from hexane/ethyl acetate (3:1) enhances purity to >98%. HPLC analysis confirms the absence of regioisomeric contaminants.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Subsequent functionalization of the formyl group via reductive amination or aldol condensation enables diverse pharmacophore development .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The formyl group in Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo oxidation to form carboxylic acids.

Reduction: : This compound can be reduced to form corresponding alcohols or aldehydes under mild conditions.

Substitution: : The silyl ether group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: : Typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: : Reagents like alkyl halides, aryl halides, and Grignard reagents can be employed.

Major Products Formed

Oxidation: : Carboxylic acids and related derivatives.

Reduction: : Alcohols and aldehydes.

Substitution: : Various ether derivatives depending on the substituent used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis pathways and inhibition of tumor growth.

Case Study:

A study conducted by Zhang et al. (2019) demonstrated that similar pyrazole derivatives effectively inhibited the growth of breast cancer cells in vitro, suggesting a potential therapeutic role for this compound in cancer treatment.

| Study | Findings |

|---|---|

| Zhang et al. (2019) | Inhibition of breast cancer cell proliferation; potential for therapeutic application |

Anti-inflammatory Properties

The compound has shown anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenases (COX). Modifications to the pyrazole structure can enhance its efficacy against inflammation.

Data Table: Anti-inflammatory Activity

| Activity Type | Reference | Findings |

|---|---|---|

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to standard anti-inflammatory drugs |

Pesticidal Properties

This compound has been evaluated for its fungicidal and herbicidal activities. The compound's structural characteristics allow it to interact with specific biological targets in pests and pathogens.

Case Study:

Research by Iovu et al. (2003) highlighted the fungicidal activity of related pyrazole compounds, indicating the potential for this compound to be developed as an agricultural pesticide.

| Study | Findings |

|---|---|

| Iovu et al. (2003) | Exhibited significant fungicidal properties; potential for agricultural applications |

Synthesis of Novel Materials

The unique chemical structure of this compound makes it a candidate for synthesizing novel materials with specific properties, such as improved thermal stability or solubility.

Synthesis Methods:

The compound can be synthesized through various multicomponent reactions (MCRs), which are efficient for generating complex structures in a single step. These methods enhance yield and purity, making it suitable for industrial applications.

Mechanism of Action

Effect Mechanisms The effects of Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate are mediated through its interactions with various molecular targets. The formyl and silyl ether groups enable it to act as a ligand, forming stable complexes with metals and biological molecules.

Molecular Targets and Pathways

Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites.

Signal Modulation: : It can modulate signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and utility, we compare it with structurally related pyrazole and triazole derivatives.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle :

- Pyrazole vs. Triazole : The triazole derivative () exhibits enhanced π-stacking due to its electron-deficient triazole core, favoring intermolecular interactions (e.g., lp···π, π···π) . Pyrazole derivatives, including the target compound, are less electron-deficient but offer greater flexibility for substitution.

Position 1 Substituent: The SEM group in the target compound improves solubility in organic solvents and prevents undesired side reactions at N1, unlike the phenyl group in Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate, which introduces steric hindrance .

Position 5 Reactivity: The formyl group in the target compound enables condensations (e.g., with amines or hydrazines) to form Schiff bases or fused heterocycles. This contrasts with the cyano group in , which is more suited for nucleophilic additions (e.g., forming tetrazoles).

Synthetic Applications :

- The target compound’s SEM group allows for mild deprotection under acidic conditions, facilitating post-synthetic modifications. In contrast, Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate lacks protective groups, limiting its utility in multi-step syntheses .

Research Findings and Trends

- SEM Group Utility : The SEM-protected pyrazole (target compound) demonstrates superior stability in multi-step syntheses compared to unprotected analogs like Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate, which may degrade under harsh conditions .

- Formyl vs.

- Triazole vs. Pyrazole : Triazole derivatives () exhibit stronger intermolecular interactions (e.g., n→π*), advantageous in crystal engineering, whereas pyrazoles are preferred for their broader synthetic applicability .

Biological Activity

Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, with the CAS number 1359029-11-0, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor properties, supported by data tables and relevant research findings.

- Molecular Formula : C13H22N2O4Si

- Molar Mass : 298.41 g/mol

1. Antitumor Activity

Recent studies have highlighted the efficacy of pyrazole derivatives, including this compound, in targeting cancer cells. These compounds have demonstrated significant inhibitory effects on various cancer-related pathways, particularly:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Overexpression linked to several cancers.

Research indicates that certain pyrazole derivatives can inhibit these kinases effectively, leading to reduced tumor growth in vitro and in vivo models .

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. This compound has been reported to reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various experimental models. This suggests a potential for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. This compound exhibits activity against a range of bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens such as E. coli and Aspergillus niger, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trimethylsilyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The carboxylate group is essential for interaction with biological targets, influencing its pharmacological profile .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.